molecular formula C14H18N2O3 B582061 4-(Boc-aminoethyloxy)benzonitrile CAS No. 919085-52-2

4-(Boc-aminoethyloxy)benzonitrile

Cat. No.: B582061
CAS No.: 919085-52-2
M. Wt: 262.309
InChI Key: LTUFIJMRYINTOU-UHFFFAOYSA-N
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Description

4-(Boc-aminoethyloxy)benzonitrile, also known as tert-butyl 2-(4-cyanophenoxy)ethylcarbamate, is a chemical compound with the molecular formula C14H18N2O3 and a molecular weight of 262.31 g/mol . This compound is notable for its applications in medicinal chemistry and organic synthesis due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Boc-aminoethyloxy)benzonitrile typically involves the reaction of tert-butyl N-(2-hydroxyethyl)carbamate with 4-cyanophenol. The reaction is carried out in the presence of potassium carbonate in N,N-dimethylformamide (DMF) as the solvent. The reaction mixture is initially cooled to 5°C, and then gradually heated to 100°C over a period of 8 hours . The product is then extracted using ethyl acetate and purified to obtain a white solid with a yield of approximately 76% .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Boc-aminoethyloxy)benzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Substituted derivatives of this compound.

    Hydrolysis: Formation of the free amine.

    Reduction: Formation of the corresponding amine from the nitrile group.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(Boc-aminoethyloxy)benzonitrile primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions . This protection-deprotection strategy is crucial in the synthesis of peptides and other complex molecules.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(2-hydroxyethyl)carbamate
  • 4-Cyanophenol
  • tert-Butyl 2-amino-3-(4-cyanophenoxy)propanoate

Uniqueness

4-(Boc-aminoethyloxy)benzonitrile is unique due to its combination of a Boc-protected amine and a nitrile group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl N-[2-(4-cyanophenoxy)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-14(2,3)19-13(17)16-8-9-18-12-6-4-11(10-15)5-7-12/h4-7H,8-9H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTUFIJMRYINTOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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